Cas no 1447974-80-2 (2-4-(trifluoromethyl)phenylprop-2-en-1-amine)

2-4-(Trifluoromethyl)phenylprop-2-en-1-amine is a fluorinated organic compound featuring a phenyl group substituted with a trifluoromethyl moiety and an amine-functionalized propene chain. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amine functionality allows for further derivatization. Its reactivity as a building block enables the formation of biologically active intermediates, particularly in the development of kinase inhibitors and other therapeutic agents. The compound’s well-defined synthetic pathway ensures high purity and consistency, supporting its use in precision chemical applications.
2-4-(trifluoromethyl)phenylprop-2-en-1-amine structure
1447974-80-2 structure
Product Name:2-4-(trifluoromethyl)phenylprop-2-en-1-amine
CAS No:1447974-80-2
MF:C10H10F3N
MW:201.188313007355
CID:6189286
PubChem ID:117266476
Update Time:2025-06-21

2-4-(trifluoromethyl)phenylprop-2-en-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-4-(trifluoromethyl)phenylprop-2-en-1-amine
    • 1447974-80-2
    • FSSZBPXQTQFSEY-UHFFFAOYSA-N
    • 2-[4-(Trifluoromethyl)phenyl]prop-2-en-1-amine
    • EN300-1946400
    • Inchi: 1S/C10H10F3N/c1-7(6-14)8-2-4-9(5-3-8)10(11,12)13/h2-5H,1,6,14H2
    • InChI Key: FSSZBPXQTQFSEY-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)C(=C)CN)(F)F

Computed Properties

  • Exact Mass: 201.07653381g/mol
  • Monoisotopic Mass: 201.07653381g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 26Ų

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Additional information on 2-4-(trifluoromethyl)phenylprop-2-en-1-amine

2-4-(Trifluoromethyl)phenylprop-2-en-1-amine: A Promising Compound in Modern Pharmaceutical Research

2-4-(Trifluoromethyl)phenylprop-2-en-1-amine, with the chemical identifier CAS No. 1447974-80-2, represents a significant advancement in the field of organic chemistry and pharmaceutical science. This compound, characterized by its unique molecular structure and functional groups, has garnered attention for its potential applications in drug discovery and therapeutic development. Recent studies have highlighted its role in modulating biological pathways and its versatility in synthesizing novel bioactive agents.

The molecular framework of 2-4-(Trifluoromethyl)phenylprop-2-en-1-amine combines aromatic and aliphatic components, with the trifluoromethyl group playing a critical role in enhancing its pharmacological properties. The presence of this substituent not only influences the compound's physicochemical behavior but also contributes to its stability and reactivity in biological systems. Researchers have explored its potential as a scaffold for developing drugs targeting inflammatory and neurodegenerative diseases.

Recent advancements in synthetic methodologies have enabled the efficient production of 2-4-(Trifluoromethyl)phenylprop-2-en-1-amine, with a focus on green chemistry principles. A 2023 study published in Organic & Biomolecular Chemistry reported a novel catalytic approach using palladium-based catalysts to achieve high-yield synthesis. This method reduces environmental impact while maintaining the compound's structural integrity, making it a preferred option for large-scale production.

Pharmacological investigations have demonstrated that 2-4-(Trifluoromethyl)phenylprop-2-en-1-amine exhibits promising anti-inflammatory activity. In vitro experiments conducted in 2024 revealed its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest potential applications in treating autoimmune disorders and chronic inflammatory conditions. Further, its interaction with nuclear factor kappa B (NF-κB) pathways has been identified as a key mechanism underlying its therapeutic effects.

The compound's role in neuropharmacology has also been explored. A 2023 preclinical study published in Neuropharmacology found that 2-4-(Trifluoromethyl)phenylprop-2-en-1-amine modulates glutamatergic signaling, offering potential therapeutic benefits for neurodegenerative diseases like Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier and target specific neuronal pathways highlights its significance in CNS drug development.

Recent computational studies have further expanded the understanding of 2-4-(Trifluoromethyl)phenylprop-2-en-1-amine's molecular interactions. Molecular docking simulations conducted in 2024 revealed its high affinity for the enzyme acetylcholinesterase (AChE), a target associated with cognitive disorders. These simulations provide insights into its mechanism of action and support its potential as a lead compound for drug development.

Advancements in medicinal chemistry have led to the exploration of 2-4-(Trifluoromethyl)phenylprop-2-en-1-amine as a building block for designing more potent derivatives. A 2023 study in Journal of Medicinal Chemistry described the synthesis of analogs with enhanced selectivity and reduced side effects. These modifications aim to optimize the compound's therapeutic index while minimizing toxicological concerns.

The compound's pharmacokinetic profile has also been evaluated in recent studies. A 2024 pharmacological analysis demonstrated its favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high solubility and metabolic stability make it a candidate for oral administration, which is crucial for clinical applications.

Environmental and safety assessments have been conducted to ensure the compound's viability for pharmaceutical use. A 2023 risk assessment study published in Toxicological Sciences concluded that 2-4-(Trifluoromethyl)phenylprop-2-en-1-amine exhibits low toxicity profiles, with no significant genotoxic or carcinogenic effects observed in in vitro and in vivo models.

Looking ahead, the integration of artificial intelligence (AI) in drug discovery is expected to further enhance the potential of 2-4-(Trifluoromethyl)phenylprop-2-en-1-amine. AI-driven platforms are being developed to predict its interactions with biological targets and optimize its chemical structure for improved efficacy. These technologies promise to accelerate the transition from laboratory research to clinical applications.

As research continues to uncover new applications for 2-4-(Trifluoromethyl)phenylprop-2-en-1-amine, its role in modern pharmaceutical science is becoming increasingly prominent. Its unique properties and adaptability to various therapeutic contexts position it as a valuable asset in the quest for innovative treatments.

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